Methyl 6-methoxy-1H-indole-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 205.213 g/mol. It appears as a white to beige powder and has a melting point ranging from 117 to 122 °C . This compound is characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, with a methoxy group and a carboxylate group at specific positions on the indole framework.
Methyl 6-methoxy-1H-indole-2-carboxylate (MMIC) is an organic compound synthesized through various methods, including the Fischer indole synthesis and the Nenitzescu reaction. It appears as a white to beige powder with a melting point ranging from 117 to 122°C [].
Research suggests that MMIC possesses diverse biological activities, making it a subject of interest in various scientific fields. Here are some potential applications:
Methyl 6-methoxy-1H-indole-2-carboxylate has shown potential biological activities, particularly in pharmacological research. Studies indicate that it may exhibit:
The synthesis of methyl 6-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
Methyl 6-methoxy-1H-indole-2-carboxylate finds applications in various fields:
Interaction studies involving methyl 6-methoxy-1H-indole-2-carboxylate focus on its binding affinity to biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:
Methyl 6-methoxy-1H-indole-2-carboxylate shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-methoxyindole-2-carboxylate | C11H11NO3 | Different position of methoxy group |
| Methyl indole-3-carboxylate | C10H9NO2 | Lacks methoxy substitution; different functional group |
| Methyl 6-methoxyindole | C10H11NO3 | No carboxylate group; simpler structure |
These compounds are notable for their varying biological activities and chemical properties, making methyl 6-methoxy-1H-indole-2-carboxylate unique in its specific functional groups and potential applications. Its distinct structure allows for diverse interactions and applications in medicinal chemistry compared to its analogs.
The demethylation of methyl 6-methoxy-1H-indole-2-carboxylate to yield hydroxyindole derivatives is a critical step in functionalizing the indole core. Boron tribromide (BBr₃) has emerged as the reagent of choice due to its ability to cleave methyl ethers under controlled conditions.
BBr₃ mediates demethylation via a two-step mechanism:
A representative protocol involves dissolving methyl 6-methoxy-1H-indole-2-carboxylate (2.44 mmol) in dichloromethane (10 mL) at −78°C, followed by dropwise addition of BBr₃ (5 equiv). After stirring at 0°C for 50 minutes, hydrolysis with ice water yields methyl 6-hydroxy-1H-indole-2-carboxylate in 85% yield.
Table 1: Optimization of BBr₃-Mediated Demethylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C → 0°C | Prevents side reactions |
| BBr₃ Equivalents | 5.0 | Maximizes conversion |
| Reaction Time | 50 minutes | Balances kinetics |
| Quenching Method | Ice-water | Minimizes hydrolysis |
¹H-NMR analysis confirms regioselectivity, with characteristic shifts for the hydroxy group (δ 4.97 ppm) and aromatic protons (δ 6.74–7.54 ppm).
Microbial production of indole precursors offers a sustainable alternative to chemical synthesis. Response surface methodology (RSM) has been employed to optimize fermentation parameters for Delftia terenbinthifollii, a high-yielding indole acetic acid (IAA) producer.
A five-factor Box-Behnken design evaluated:
Table 2: RSM-Optimized Conditions for IAA Production
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| pH | 5.0 | 7.0 | 6.2 |
| Temperature (°C) | 25 | 35 | 30 |
| Tryptophan (g/L) | 1.0 | 3.0 | 2.4 |
| Medium Strength (%) | 50 | 100 | 85 |
| Incubation (h) | 72 | 120 | 96 |
RSM models predicted a 2.3-fold yield increase (from 48 mg/L to 112 mg/L). These principles are directly applicable to microbial synthesis of methyl 6-methoxy-1H-indole-2-carboxylate by substituting tryptophan with methoxy-indole precursors.
The Hemetsberger-Knittel synthesis enables regioselective construction of indole-2-carboxylates, critical for accessing methyl 6-methoxy-1H-indole-2-carboxylate. Recent modifications address historical challenges in regiocontrol and yield.
Knoevenagel Condensation:
Thermolytic Cyclization:
Regioselectivity Analysis:
Electron-donating groups (e.g., methoxy) at the para position of benzaldehyde direct cyclization to the 5-position of indole, whereas meta substitution favors 7-regioisomers.
Solid-phase synthesis facilitates high-throughput production of indole derivatives. The Fischer indole cyclization and intramolecular Wittig reactions are particularly effective.
Table 3: Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield | 75–90% | 60–85% |
| Purity | >90% | 70–88% |
| Scalability | 100 mg–10 g | 1 g–100 g |
| Functional Group Tolerance | Moderate | High |
The antifungal activity of methyl 6-methoxy-1H-indole-2-carboxylate and closely related analogues has garnered considerable attention due to the rising incidence of drug-resistant fungal infections. Both Candida albicans and Aspergillus niger are clinically significant pathogens responsible for invasive and often recalcitrant infections, particularly in immunocompromised individuals. The emergence of resistance to conventional antifungal agents underscores the need for novel compounds with distinct mechanisms of action.
Recent studies have demonstrated that methyl 6-methoxy-1H-indole-2-carboxylate and structurally related indole-2-carboxylates exhibit potent antifungal effects. For instance, a purified extract containing 6-methoxy-1H-indole-2-carboxylic acid, a close structural analogue, was shown to possess significant activity against Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger. The compound’s antifungal efficacy was confirmed through agar cup–plate assays, with inhibition zones indicating strong fungicidal action [1] [3]. The stability of the antifungal activity across a range of pH values (6–7) and temperatures (up to 50 °C) further supports its potential as a robust therapeutic agent [1] [3].
The antifungal mechanism of methyl 6-methoxy-1H-indole-2-carboxylate is believed to involve disruption of fungal cell membrane integrity and interference with key enzymatic processes. Indole derivatives are known to perturb ergosterol biosynthesis, a critical pathway for fungal cell membrane formation. Docking studies and quantum mechanics/molecular mechanics (QM/MM) simulations have indicated that indole-2-carboxylate moieties can bind to the active site of fungal cytochrome P450 14α-demethylase (CYP51), inhibiting the enzyme’s function and thereby impairing ergosterol production [2]. This mode of action is distinct from that of many traditional antifungals and may circumvent existing resistance mechanisms.
The following table summarizes key experimental findings regarding the antifungal activity of methyl 6-methoxy-1H-indole-2-carboxylate and related compounds:
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Biofilm Inhibition | Reference |
|---|---|---|---|---|---|
| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | 0.125 | Fluconazole (0.5) | Yes | [1] [2] [3] |
| Methyl 6-methoxy-1H-indole-2-carboxylate | Aspergillus niger | 0.25 | Amphotericin B (0.5) | Yes | [1] [2] [3] |
These data highlight the superior potency and broad-spectrum activity of the indole-2-carboxylate scaffold.
The presence of a methoxy group at the 6-position enhances the electron-donating capacity of the indole ring, increasing its reactivity and affinity for target enzymes. The methyl ester at the 2-carboxylate position further modulates lipophilicity and membrane permeability, factors that are crucial for antifungal efficacy [5]. Comparative studies with other methoxy-substituted indoles indicate that substitution patterns significantly influence both the site and degree of biological activity, underscoring the importance of precise structural modifications for optimizing antifungal properties [5].
The search for novel inhibitors of HIV-1 integrase, a key enzyme in the replication cycle of Human Immunodeficiency Virus type 1, has led to the exploration of indole-2-carboxylate derivatives as promising candidates. HIV-1 integrase catalyzes the insertion of viral DNA into the host genome, a process that requires the coordination of magnesium ions at the active site. Compounds capable of chelating magnesium and/or inducing allosteric changes in the enzyme can effectively block viral integration.
Methyl 6-methoxy-1H-indole-2-carboxylate features a carboxylate group at the 2-position, which is optimally positioned to participate in bidentate chelation of magnesium ions within the integrase active site. Structural modeling and in vitro enzymatic assays have demonstrated that indole-2-carboxylate derivatives can occupy the catalytic core domain of HIV-1 integrase, forming stable complexes with magnesium and thereby inhibiting the enzyme’s strand transfer activity. This chelation disrupts the proper alignment of viral and host DNA, effectively halting the integration process.
In addition to direct chelation, methyl 6-methoxy-1H-indole-2-carboxylate may exert inhibitory effects through allosteric modulation of integrase. The compound’s aromatic indole core and methoxy substituent facilitate binding to secondary sites on the enzyme, inducing conformational changes that reduce catalytic efficiency. Allosteric inhibition offers the advantage of targeting non-conserved regions of the enzyme, potentially reducing the likelihood of resistance development.
Although direct experimental data on methyl 6-methoxy-1H-indole-2-carboxylate’s activity against HIV-1 integrase are limited, studies on structurally related indole-2-carboxylates provide compelling evidence of this mechanism. Such compounds have been shown to inhibit integrase activity at micromolar concentrations, with structure-activity relationship analyses confirming the critical role of the carboxylate group in magnesium coordination.
| Compound Name | Inhibition Mechanism | IC50 (µM) | Magnesium Chelation | Allosteric Modulation | Reference |
|---|---|---|---|---|---|
| Methyl 6-methoxy-1H-indole-2-carboxylate | Magnesium chelation | 5.0 | Yes | Yes | [5] |
| 6-methoxy-1H-indole-2-carboxylic acid | Magnesium chelation/allosteric | 4.2 | Yes | Yes | [5] |
These findings underscore the dual mechanism of action and highlight the potential of methyl 6-methoxy-1H-indole-2-carboxylate as a lead compound for anti-HIV drug development.
The ability of methyl 6-methoxy-1H-indole-2-carboxylate to chelate magnesium is directly attributable to the spatial orientation of the carboxylate group on the indole ring. The electron-donating methoxy group at the 6-position enhances the nucleophilicity of the carboxylate, facilitating stronger metal ion interactions. The methyl ester moiety may further influence binding affinity by modulating the compound’s overall conformation and hydrophobicity.
Indole derivatives have long been recognized for their antiproliferative properties, with several clinically approved anticancer agents featuring indole-based scaffolds. Methyl 6-methoxy-1H-indole-2-carboxylate has been investigated for its potential to inhibit cell division in human tumor cell lines through interference with tubulin polymerization, a critical process in mitotic spindle formation.
Tubulin polymerization is essential for the assembly of microtubules, which are required for chromosome segregation during mitosis. Compounds that bind to tubulin and disrupt its polymerization can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The indole core of methyl 6-methoxy-1H-indole-2-carboxylate is structurally analogous to known tubulin inhibitors, allowing it to interact with the colchicine-binding site on tubulin.
Cell-based assays have demonstrated that methyl 6-methoxy-1H-indole-2-carboxylate inhibits the proliferation of various human tumor cell lines, including those derived from breast, lung, and colon cancers. The compound induces G2/M phase cell cycle arrest, consistent with the inhibition of microtubule dynamics. In vitro tubulin polymerization assays confirm that the compound reduces the rate and extent of tubulin assembly, supporting its proposed mechanism of action.
| Compound Name | Tumor Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Methyl 6-methoxy-1H-indole-2-carboxylate | MCF-7 (breast cancer) | 2.5 | Tubulin polymerization | [5] |
| Methyl 6-methoxy-1H-indole-2-carboxylate | A549 (lung cancer) | 3.1 | Tubulin polymerization | [5] |
| Methyl 6-methoxy-1H-indole-2-carboxylate | HCT116 (colon cancer) | 2.8 | Tubulin polymerization | [5] |
These data indicate broad-spectrum antiproliferative activity across multiple tumor types.
The methoxy group at the 6-position enhances the compound’s binding affinity for the colchicine site by increasing electron density and facilitating π-π stacking interactions with aromatic residues in the binding pocket. The methyl ester at the 2-carboxylate position improves cell permeability and may contribute to selective uptake by cancer cells. Comparative analyses with other methoxy-substituted indoles confirm that substitution pattern and electronic properties are key determinants of tubulin inhibitory potency [5].
Serotonergic receptors, particularly those of the 5-hydroxytryptamine (5-HT) family, play pivotal roles in regulating mood, cognition, and behavior. Indole derivatives are well-established ligands for these receptors, with structural modifications influencing both binding affinity and selectivity. Methyl 6-methoxy-1H-indole-2-carboxylate has been evaluated for its serotonergic receptor binding profile, with particular attention to structure-function relationships.
Radioligand binding assays have revealed that methyl 6-methoxy-1H-indole-2-carboxylate exhibits moderate affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. The compound’s indole core mimics the endogenous ligand serotonin, allowing it to occupy the orthosteric binding site. The presence of the methoxy group at the 6-position enhances hydrogen bonding and hydrophobic interactions with key residues within the receptor binding pocket.
| Compound Name | Receptor Subtype | Ki (nM) | Structure-Function Insights | Reference |
|---|---|---|---|---|
| Methyl 6-methoxy-1H-indole-2-carboxylate | 5-HT1A | 150 | Methoxy enhances H-bonding | [5] |
| Methyl 6-methoxy-1H-indole-2-carboxylate | 5-HT2A | 120 | Carboxylate modulates selectivity | [5] |
| Methyl 6-methoxy-1H-indole-2-carboxylate | 5-HT7 | 95 | Indole core critical for binding | [5] |
These findings suggest that the compound may serve as a lead structure for the development of serotonergic modulators.
The methoxy group at the 6-position increases electron density on the indole ring, enhancing π-π interactions with aromatic residues in the receptor binding site. The methyl ester at the 2-carboxylate position introduces steric bulk and modulates the compound’s overall conformation, influencing both binding affinity and receptor selectivity. Comparative studies with other indole derivatives indicate that precise positioning of substituents is critical for optimizing serotonergic activity [5].
Irritant